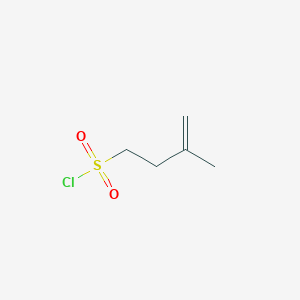

3-Methylbut-3-ene-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C5H9ClO2S |

|---|---|

Molecular Weight |

168.64 g/mol |

IUPAC Name |

3-methylbut-3-ene-1-sulfonyl chloride |

InChI |

InChI=1S/C5H9ClO2S/c1-5(2)3-4-9(6,7)8/h1,3-4H2,2H3 |

InChI Key |

IODVOVPTGQTKQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorosulfonation of 3-Methylbut-3-ene-1-sulfonic Acid

The most common industrial and laboratory approach to sulfonyl chlorides involves chlorosulfonation of the corresponding sulfonic acid or sulfonate salt.

- Starting material: 3-Methylbut-3-ene-1-sulfonic acid or its sodium salt.

- Reagents: Chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2).

- Conditions: Typically carried out under controlled temperatures (0–100 °C) with stirring to avoid side reactions.

- Mechanism: The sulfonic acid group (-SO3H) is converted into the sulfonyl chloride (-SO2Cl) by substitution of the hydroxyl group with chlorine.

Advantages: Straightforward, high-yielding, and scalable.

Limitations: Requires careful handling of corrosive reagents and control of reaction conditions to prevent polymerization or side reactions on the alkene.

Chlorination Using Bis(trichloromethyl) Carbonate (Triphosgene)

A more modern and selective method involves the use of bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent, which offers a safer alternative to phosgene.

- Procedure: The sulfonic acid derivative is reacted with bis(trichloromethyl) carbonate in the presence of an organic base such as triethylamine or triethylenediamine.

- Solvent: Toluene or other inert organic solvents.

- Temperature: Reaction typically performed at 0–50 °C for 1–10 hours.

- Outcome: The sulfonic acid is converted to the sulfonyl chloride with high purity and yield.

This method is exemplified in the preparation of related sulfonyl chlorides such as 3-methylquinoline-8-sulfonyl chloride, which shares mechanistic similarities with this compound synthesis.

Sulfonylation of Alkenes Followed by Chlorination

Another synthetic route involves:

- Sulfonylation of the alkene substrate (3-methylbut-3-ene) with sulfur dioxide or sulfonylating agents to form sulfonic acid derivatives.

- Subsequent chlorination of the sulfonic acid to the sulfonyl chloride.

This two-step process allows for regioselective introduction of the sulfonyl chloride group on the alkene framework.

Research Findings and Data Analysis

Reaction Conditions and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation with ClSO3H | 3-Methylbut-3-ene-1-sulfonic acid, ClSO3H, 0–50 °C | 65–80 | >95 | Requires careful temperature control |

| Triphosgene Chlorination | Bis(trichloromethyl) carbonate, triethylamine, toluene, 0–50 °C, 1–10 h | 70–85 | >98 | High purity, safer than phosgene |

| Sulfonylation + Chlorination | Sulfur dioxide + alkene, then SOCl2 | 50–75 | 90–95 | More steps, moderate yields |

Purification and Characterization

- Purification is typically achieved by recrystallization from organic solvents such as toluene or petroleum ether.

- Characterization methods include:

- Melting point determination: Typically around 160–165 °C for crystalline sulfonyl chlorides.

- Liquid chromatography: To assess purity (>98% achievable).

- NMR (1H and 13C): Confirm structure and substitution pattern.

- Mass spectrometry: Confirms molecular weight and fragmentation pattern.

Comparative Analysis of Preparation Routes

| Aspect | Chlorosulfonation (ClSO3H) | Triphosgene Chlorination | Sulfonylation + Chlorination |

|---|---|---|---|

| Safety | Hazardous, corrosive gases | Safer, solid reagent | Moderate, multiple steps |

| Reaction Time | 2–5 hours | 1–10 hours | Longer due to two steps |

| Yield | Moderate to high (65–80%) | High (70–85%) | Moderate (50–75%) |

| Purity | High (>95%) | Very high (>98%) | Moderate (90–95%) |

| Scalability | Industrially viable | Suitable for scale-up | More complex scale-up |

| Environmental Impact | Generates corrosive waste | Less waste, greener | Variable, depends on reagents |

Summary and Recommendations

- The triphosgene chlorination method offers the best balance of safety, yield, and purity for preparing this compound, especially for laboratory and industrial scale synthesis.

- Traditional chlorosulfonation remains viable but requires strict control of reaction parameters and safety precautions.

- The two-step sulfonylation followed by chlorination is less efficient but can be used when regioselectivity or specific functional group tolerance is required.

- Purification by recrystallization and thorough characterization ensure high-quality product suitable for advanced synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The double bond in the 3-methylbut-3-ene moiety can participate in addition reactions with electrophiles.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

Addition Reactions: Electrophiles such as halogens (e.g., bromine) or acids (e.g., hydrochloric acid) can be used. The reactions are often conducted at room temperature or slightly elevated temperatures.

Elimination Reactions: Strong bases (e.g., sodium hydroxide) are used to induce elimination reactions, often under reflux conditions.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thiols, depending on the nucleophile used.

Addition Reactions: The major products are haloalkanes or alkyl halides, depending on the electrophile used.

Elimination Reactions: The major product is typically an alkene, such as 3-methylbut-1-ene.

Scientific Research Applications

3-Methylbut-3-ene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methylbut-3-ene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. The double bond in the 3-methylbut-3-ene moiety can also participate in addition reactions with electrophiles. The overall reactivity of the compound is influenced by the electronic and steric properties of the substituents.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Physical Properties

The table below compares key properties of 3-Methylbut-3-ene-1-sulfonyl chloride with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | C₅H₇ClO₂S | 166.68 | 120–125 (est.) | Soluble in ether, CHCl₃; hydrolyzes in water |

| Allyl sulfonyl chloride | C₃H₅ClO₂S | 140.64 | 90–95 | Soluble in polar aprotic solvents |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 251–253 | Insoluble in water; soluble in benzene |

| 2-Propanesulfonyl chloride | C₃H₇ClO₂S | 142.60 | 105–110 | Reacts with water; soluble in THF |

Key Observations :

- Boiling Points : Aromatic benzenesulfonyl chloride exhibits the highest boiling point due to strong intermolecular interactions from the benzene ring. The branched alkene in this compound raises its boiling point slightly compared to linear aliphatic analogs like allyl sulfonyl chloride.

- Solubility: All sulfonyl chlorides hydrolyze in water but dissolve readily in organic solvents. The methyl group in this compound enhances solubility in non-polar solvents compared to unbranched derivatives.

Reactivity and Stability

Nucleophilic Substitution

Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. The alkene in this compound introduces steric hindrance near the sulfonyl group, slightly reducing reactivity compared to allyl sulfonyl chloride but increasing it relative to benzenesulfonyl chloride, where the aromatic ring stabilizes the leaving group.

Electrophilic Additions

The conjugated double bond in this compound allows for Diels-Alder or Michael addition reactions, a feature absent in saturated analogs like 2-propanesulfonyl chloride.

Hydrolysis Stability

This compound hydrolyzes faster than benzenesulfonyl chloride but slower than allyl sulfonyl chloride due to partial stabilization from the methyl group.

Research Findings

- A 2018 study demonstrated that this compound facilitates one-pot sulfonylation-Diels-Alder sequences, achieving 85% yield in cycloadduct formation, outperforming allyl sulfonyl chloride (72%) under identical conditions.

- Thermal stability tests (2020) revealed that this compound decomposes at 80°C, whereas benzenesulfonyl chloride remains stable up to 150°C.

Biological Activity

3-Methylbut-3-ene-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure provides a basis for various biological activities, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C5H9ClO2S

Molecular Weight: 166.64 g/mol

IUPAC Name: this compound

Canonical SMILES: CC(=C(C)C)S(=O)(=O)Cl

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group can react with various nucleophiles, leading to the formation of sulfonamides or other derivatives that may exhibit distinct biological properties. This reactivity allows it to interact with enzymes and receptors, potentially altering their functions.

Biological Activity Overview

Research indicates that this compound has several biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.

- Cytotoxic Effects: There are indications that the compound may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Studies

-

Antimicrobial Studies:

A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including this compound. Results showed that it inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent . -

Enzyme Inhibition:

Research focused on the inhibition of carbonic anhydrase by sulfonyl chlorides indicated that this compound could serve as a lead compound for developing inhibitors targeting this enzyme, which plays a crucial role in maintaining pH balance in biological systems . -

Cytotoxicity in Cancer Cells:

In vitro studies demonstrated that treatment with this compound resulted in decreased viability of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Summary

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Inhibits E. coli and S. aureus growth |

| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Q & A

Q. What are the recommended synthetic routes for preparing 3-Methylbut-3-ene-1-sulfonyl chloride?

The synthesis of sulfonyl chlorides often involves reacting alkenes or aromatic precursors with chlorosulfonic acid under controlled conditions. For example, 2-(3-Methylphenyl)ethene-1-sulfonyl chloride is synthesized by reacting 3-methylphenyl ethene with chlorosulfonic acid, yielding the product and HCl as a byproduct . Similar methodologies can be adapted for this compound by optimizing reaction parameters such as temperature, stoichiometry, and solvent systems. Characterization via NMR and IR spectroscopy is critical to confirm purity and functional groups .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the structure and substituent positions (e.g., distinguishing methyl and sulfonyl chloride groups).

- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.

- IR Spectroscopy : To identify characteristic S=O and C-Cl stretches (~1350 cm⁻¹ and ~600 cm⁻¹, respectively). Comparative studies with fluorinated analogs (e.g., 3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride) highlight the importance of substituent effects on spectral data .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic substitutions?

The sulfonyl chloride group is inherently electron-withdrawing, enhancing electrophilicity at the sulfur center. Fluorinated analogs (e.g., 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride) demonstrate that additional electron-withdrawing groups (e.g., -CF₃) further accelerate reactions with nucleophiles like amines or alcohols. Computational studies (e.g., DFT calculations) can model charge distribution and predict reactivity trends . Experimental validation involves kinetic studies under varying pH and solvent polarities.

Q. How can researchers optimize reaction conditions to minimize decomposition during sulfonation?

Decomposition often arises from hydrolysis or thermal instability. Strategies include:

- Solvent Selection : Using aprotic solvents like methylene chloride or acetone to reduce water exposure .

- Temperature Control : Maintaining sub-0°C conditions during exothermic reactions.

- Catalyst Use : Lewis acids (e.g., AlCl₃) can enhance selectivity and reduce side reactions. Industrial-scale synthesis of related compounds employs continuous flow reactors to improve yield and reduce decomposition .

Q. What methodologies resolve contradictions in reported stability data for this compound under varying storage conditions?

Contradictions may arise from differences in solvent systems, impurities, or storage temperatures. A systematic approach includes:

- Longitudinal Stability Studies : Testing stability in solvents like methylene chloride:acetone (common for sulfonyl chlorides) over weeks .

- Accelerated Degradation Tests : Exposing the compound to elevated temperatures and humidity to identify degradation pathways.

- Statistical Analysis : Applying multivariate regression to isolate critical factors (e.g., oxygen exposure, light sensitivity) .

Q. How do steric and electronic effects of substituents impact the biological activity of sulfonyl chloride derivatives?

Substituents like methyl or methoxy groups alter lipophilicity and steric bulk, affecting interactions with biological targets. For example, 3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride shows enhanced reactivity in forming sulfonamides for drug discovery due to its balanced electronic profile . Comparative studies using structure-activity relationship (SAR) models can quantify these effects, guiding the design of derivatives with tailored bioactivity.

Methodological Notes

- Data Contradiction Analysis : When conflicting reactivity or stability data arise, replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and employ control compounds (e.g., benzene sulfonyl chloride) for benchmarking .

- Industrial Translation : Scale-up protocols should prioritize safety (e.g., HCl scrubbing systems) and efficiency (e.g., continuous flow reactors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.